molecular formula C17H13N3O B3269199 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 504433-24-3

1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No. B3269199
M. Wt: 275.3 g/mol
InChI Key: NXNQLECPAXXYTR-LCYFTJDESA-N
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Description

This compound, also known as 3-((1-Methyl-1H-indol-3-yl)methylene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, has a CAS Number of 504433-23-2 . It has a molecular weight of 275.31 and a linear formula of C17H13N3O .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-indol-3-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolo[3,2-b]pyridin-2-one group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a sequential coupling reaction initiated by C–H activation and aza-Michael addition . This results in the formation of one C–C bond and one C–N bond .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one has been explored for its potential in synthesizing novel chemical compounds. A study by Vilches-Herrera et al. (2013) describes an efficient route to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are derivatives of the compound , using a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles (Vilches-Herrera et al., 2013).

Antitumor Activity

Notably, this compound has been investigated for its antitumor activity. Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, which showed significant potential in inhibiting diffuse malignant peritoneal mesothelioma cell proliferation and inducing apoptotic responses (Carbone et al., 2013).

Kinase Inhibitors

The compound has also been identified as a potent TrkA kinase inhibitor. Wood et al. (2004) discussed the synthesis and in vitro kinase profile of this compound, highlighting its significance in this area (Wood et al., 2004).

Electrochemical Applications

In the realm of electrochemistry, Zotti et al. (1989) explored the anodic coupling of dihydrobenzodipyrrole isomers, including derivatives of the compound , demonstrating their potential in producing polymeric films with reversible oxidation properties (Zotti et al., 1989).

Novel Synthesis Techniques

Further research includes the development of novel synthesis methods. Tasch et al. (2010) reported a glyoxylation-decarbonylative Stille coupling sequence using 1-methyl-1H-indole and 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine, demonstrating innovative approaches in synthesizing functionalized compounds (Tasch et al., 2010).

Photochemical Behavior

The photochemical behavior of pyrrolo[3,2-b]pyridin-2-ones, including derivatives of our compound of interest, was studied by Jones and Phipps (1975), revealing insights into their reactivity under light exposure (Jones & Phipps, 1975).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the broad range of chemical and biological properties of similar compounds , there is potential for the development of novel drugs based on this compound.

properties

IUPAC Name

(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQLECPAXXYTR-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127130
Record name (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one

CAS RN

504433-24-3
Record name (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504433-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
SPH Alexander, A Mathie… - British Journal of …, 2006 - search.proquest.com
Neurotrophin Page 1 Overview: The trk neurotrophin receptors (provisional nomenclature) exhibit a single TM domain, with an intracellular tyrosine kinase catalytic domain (EC 2.7.…
Number of citations: 0 search.proquest.com
MS Alam, SU Choi, DU Lee - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
A series of novel salicyl-hydrazone analogues were synthesized and evaluated for their in vitro cytotoxic activities in five human cancer cell lines, namely, lung cancer (A549), ovarian …
Number of citations: 25 www.sciencedirect.com
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2008 - ncbi.nlm.nih.gov
Overview: ErbB family receptors (ENSF00000000164, provisional nomenclature) are cell-surface receptors, which, when activated by members of the epidermal growth factor (EGF) …
Number of citations: 3 www.ncbi.nlm.nih.gov
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2007 - ncbi.nlm.nih.gov
Overview: GDNF family receptors (provisional nomenclature, ENSF00000001137) are glycosylphosphatidylinositol-linked cell-surface receptors, which, when activated by members of …
Number of citations: 4 www.ncbi.nlm.nih.gov
NEBEB ErbB, EIDEE ENSG00000178568 - Drugs - ncbi.nlm.nih.gov
Overview: GDNF family receptors (provisional nomenclature, ENSF00000001137) are glycosylphosphatidylinositol-linked cell-surface receptors, which, when activated by members of …
Number of citations: 2 www.ncbi.nlm.nih.gov
NEBEB ErbB, EIDEE ENSG00000178568 - Drugs - europepmc.org
Overview: GDNF family receptors (provisional nomenclature, ENSF00000001137) are glycosylphosphatidylinositol-linked cell-surface receptors, which, when activated by members of …
Number of citations: 0 europepmc.org

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